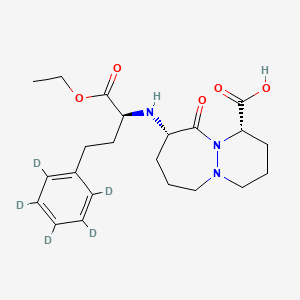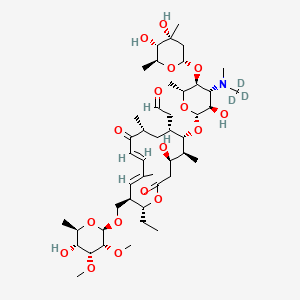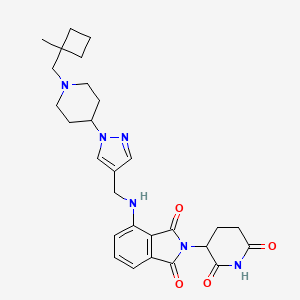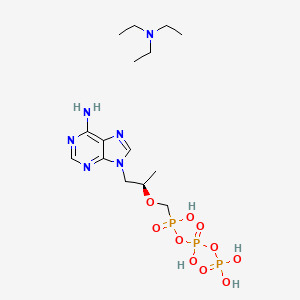
Tenofovir diphosphate triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir diphosphate triethylamine is a compound that acts as a competitive inhibitor of DNA polymerases and serves as a substrate for HIV type 1 reverse transcriptase . It is a derivative of tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B infections . This compound is known for its antiviral properties and is a key component in antiretroviral therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate triethylamine involves the phosphorylation of tenofovir. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the diphosphate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often produced in bulk quantities for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tenofovir diphosphate triethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various phosphoric acid derivatives, while substitution reactions can yield different phosphate esters .
Applications De Recherche Scientifique
Tenofovir diphosphate triethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to DNA polymerase inhibition and reverse transcriptase activity.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral drugs.
Mécanisme D'action
The mechanism of action of tenofovir diphosphate triethylamine involves its incorporation into the viral DNA by HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus . The compound targets the reverse transcriptase enzyme and interferes with its normal function, thereby reducing viral load in infected individuals .
Comparaison Avec Des Composés Similaires
- Tenofovir disoproxil fumarate
- Tenofovir alafenamide
- Adefovir dipivoxil
Comparison: Tenofovir diphosphate triethylamine is unique in its specific inhibition of DNA polymerases and its role as a substrate for HIV reverse transcriptase. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, it has different pharmacokinetic properties and may offer distinct advantages in terms of efficacy and safety . Adefovir dipivoxil, another similar compound, is also used in antiviral therapy but has a different mechanism of action and pharmacological profile .
Propriétés
Formule moléculaire |
C15H31N6O10P3 |
|---|---|
Poids moléculaire |
548.36 g/mol |
Nom IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
Clé InChI |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
SMILES isomérique |
CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



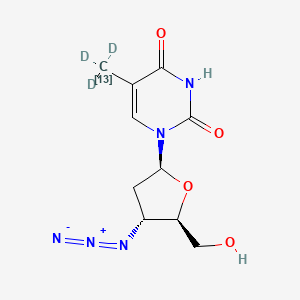
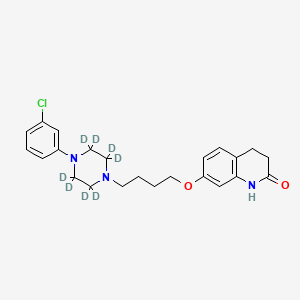
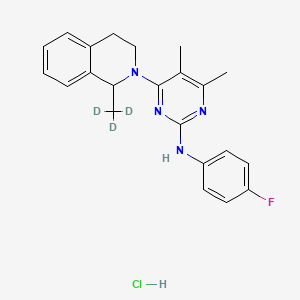
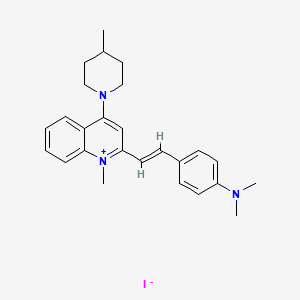
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
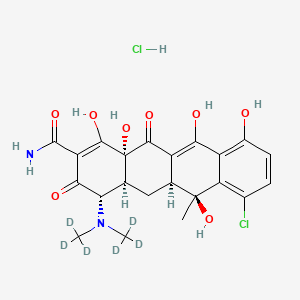
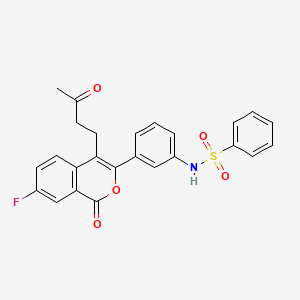
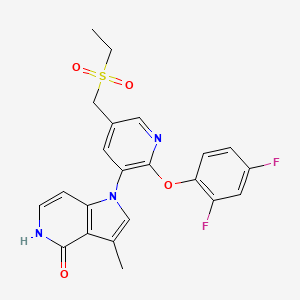
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

